molecular formula C11H17NO B2716998 8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane CAS No. 1851143-13-9

8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane

Cat. No. B2716998
CAS RN: 1851143-13-9
M. Wt: 179.263
InChI Key: TYFMMNHPDYUHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane” is a chemical compound with the CAS Number: 1851143-13-9 . It has a molecular weight of 179.26 .


Molecular Structure Analysis

The Inchi Code for “8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane” is 1S/C11H17NO/c1-2-3-6-12-7-8-13-10-11(9-12)4-5-11/h1H,3-10H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Synthetic Approaches to Spiroaminals

Spiroaminals, including structures closely related to "8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane," are significant due to their presence in natural or synthetic products with notable biological activities. Various synthetic strategies have been developed to construct these complex molecules, highlighting their potential applications in medicinal chemistry and drug discovery Sinibaldi & Canet, 2008.

Novel Synthetic Routes

Innovative synthetic methodologies have been employed to generate compounds with the spiroaminal framework, including "8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane." One example is the Mn(III)-based oxidative synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, demonstrating a straightforward approach to these scaffolds Huynh, Nguyen, & Nishino, 2017.

Spirocyclic Compounds in Drug Discovery

The design and synthesis of thia/oxa-azaspiro[3.4]octanes, which share a conceptual similarity with "8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane," aim to create novel, multifunctional modules for drug discovery. These efforts emphasize the role of spirocyclic compounds as versatile scaffolds in the development of new therapeutic agents Li, Rogers-Evans, & Carreira, 2013.

Characterization of Muscarinic Receptor Agonists

Compounds structurally related to "8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane" have been characterized for their agonistic activity at muscarinic receptors, contributing to our understanding of their potential therapeutic applications. Studies like these offer insights into the pharmacological profiles and mechanisms underlying the cognitive-enhancing effects of spirocyclic compounds Wanibuchi et al., 1994.

Safety and Hazards

The safety information for “8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane” is available in its Material Safety Data Sheet (MSDS) . The MSDS contains information on the potential hazards of the compound, as well as guidelines for its safe handling and storage.

properties

IUPAC Name

8-but-3-ynyl-5-oxa-8-azaspiro[2.6]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-6-12-7-8-13-10-11(9-12)4-5-11/h1H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFMMNHPDYUHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCOCC2(C1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1851143-13-9
Record name 8-(but-3-yn-1-yl)-5-oxa-8-azaspiro[2.6]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.